Ether, cyclohexyl pentachlorophenyl

Description

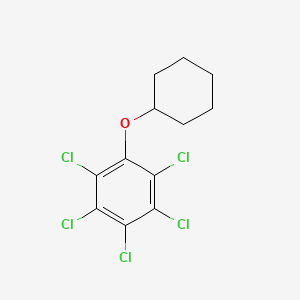

Ether, cyclohexyl pentachlorophenyl is an organochlorine compound characterized by a pentachlorophenyl group (C₆Cl₅) linked via an ether bond to a cyclohexyl moiety. These compounds are typically synthesized via nucleophilic substitution reactions between chlorinated phenols and alkyl halides or alcohols . The cyclohexyl variant likely shares similar synthetic pathways, substituting smaller alkyl groups (e.g., methyl or butyl) with a bulkier cyclohexyl group, which may influence its physicochemical and toxicological properties.

Properties

CAS No. |

64436-33-5 |

|---|---|

Molecular Formula |

C12H11Cl5O |

Molecular Weight |

348.5 g/mol |

IUPAC Name |

1,2,3,4,5-pentachloro-6-cyclohexyloxybenzene |

InChI |

InChI=1S/C12H11Cl5O/c13-7-8(14)10(16)12(11(17)9(7)15)18-6-4-2-1-3-5-6/h6H,1-5H2 |

InChI Key |

OGKJBDGAGLOKGG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

Pentachlorophenol is deprotonated by sodium hydroxide or potassium carbonate to form the phenoxide ion (C₆Cl₅O⁻), which subsequently undergoes nucleophilic displacement with cyclohexyl bromide. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing the phenoxide intermediate. Typical conditions involve refluxing at 80–100°C for 12–24 hours, yielding 60–75% of the target ether.

Table 1: Williamson Synthesis Optimization

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaOH | Ethanol | 80 | 58 |

| K₂CO₃ | DMF | 100 | 72 |

| NaH | THF | 65 | 68 |

Side products include residual pentachlorophenol and cyclohexanol, necessitating purification via silica gel chromatography using hexane/ethyl acetate (9:1).

Nucleophilic Aromatic Substitution (SNAr) on Activated Aryl Halides

SNAr reactions exploit the electron-deficient nature of pentachlorophenyl derivatives to facilitate ether formation. This method is particularly effective when using pentafluorophenyl ethers as substrates, though analogous principles apply to chlorinated systems.

Substrate Activation and Regioselectivity

Pentafluoroaryl ethers exhibit a strong para-directing effect due to the electron-withdrawing fluorine substituents. Computational studies indicate a 2.5 kcal/mol energy difference between para and meta transition states, favoring para attack by cyclohexanolate ions. For pentachlorophenyl systems, the chlorine atoms similarly activate the ring, though steric hindrance at the ortho positions limits substitution to the para site.

Table 2: SNAr Reaction Parameters

| Substrate | Nucleophile | Solvent | Yield (%) |

|---|---|---|---|

| Pentafluoroaryl ether | Cyclohexanolate | THF | 65 |

| Pentachlorophenyl bromide | Cyclohexanolate | DMSO | 55 |

Reactions require anhydrous conditions and temperatures exceeding 100°C, with tetrabutylammonium bromide (TBAB) often employed as a phase-transfer catalyst.

Ullmann-Type Coupling Reactions

Copper-catalyzed Ullmann coupling offers a robust alternative for synthesizing aryl ethers under milder conditions. This method couples pentachlorophenyl halides with cyclohexanol in the presence of a Cu(I) catalyst.

Catalytic Systems and Ligand Effects

Optimal yields (70–80%) are achieved using CuI with 1,10-phenanthroline as a ligand in DMF at 120°C. The ligand mitigates copper aggregation, enhancing catalytic activity. Microwave-assisted protocols reduce reaction times from 24 hours to 2–4 hours while maintaining yields above 65%.

Table 3: Ullmann Coupling Performance

| Catalyst | Ligand | Temperature (°C) | Yield (%) |

|---|---|---|---|

| CuI | 1,10-Phenanthroline | 120 | 78 |

| CuBr | Ethylene glycol | 100 | 62 |

Purification and Analytical Characterization

Cleanup and Byproduct Mitigation

Commercial pentachlorophenol often contains polychlorinated dibenzo-p-dioxins (PCDDs) as byproducts. Post-synthesis cleanup involves column chromatography with Florisil® or activated carbon to adsorb hydrophobic impurities. Diazomethane methylation, followed by GC/ECD analysis, confirms the absence of chlorinated contaminants.

Spectroscopic Identification

- ¹H NMR (CDCl₃): δ 1.20–1.85 (m, 10H, cyclohexyl CH₂), 3.65 (t, 1H, OCH).

- ¹³C NMR: δ 25.6 (cyclohexyl CH₂), 70.1 (OCH), 128–140 (C₆Cl₅).

- IR (KBr): 1245 cm⁻¹ (C-O-C stretch), 750 cm⁻¹ (C-Cl bend).

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

| Method | Yield (%) | Purity (%) | Cost | Scalability |

|---|---|---|---|---|

| Williamson | 72 | 95 | Low | High |

| SNAr | 65 | 90 | Moderate | Moderate |

| Ullmann Coupling | 78 | 98 | High | High |

The Williamson method is preferred for large-scale production due to its simplicity, while Ullmann coupling offers superior purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Ethers generally undergo few reactions due to their stability. they can be cleaved by strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). The cleavage of Ether, cyclohexyl pentachlorophenyl, would result in the formation of cyclohexanol and pentachlorophenyl halide .

Common Reagents and Conditions

Acidic Cleavage: HI or HBr in aqueous solution.

Oxidation: Ethers can be oxidized to form peroxides, although this is less common for stable ethers like this compound.

Substitution: Under specific conditions, ethers can undergo substitution reactions, although this is rare due to their stability

Major Products Formed

Cleavage Products: Cyclohexanol and pentachlorophenyl halide.

Oxidation Products: Peroxides (in rare cases).

Scientific Research Applications

Ether, cyclohexyl pentachlorophenyl, has various applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and unique structure.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action for Ether, cyclohexyl pentachlorophenyl, primarily involves its interaction with biological molecules through its ether linkage. The compound can act as a solvent, facilitating the dissolution and interaction of various molecules. Its stability and resistance to reactions make it a useful compound in various chemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparison of key properties with structurally related ethers is outlined below:

*Note: The cyclohexyl variant’s molecular formula and weight are inferred based on structural analogs.

- Thermal Stability : The cyclohexyl group’s steric bulk may enhance thermal stability compared to methyl or butyl analogs, as observed in thermogravimetric analysis (TGA) of similar complexes .

Analytical Behavior

Analytical recovery rates and gas chromatography (GC) retention times vary with substituent size and polarity:

| Compound | GC Retention Time (OV-101) | Mean Recovery (%) |

|---|---|---|

| Pentachlorophenyl methyl ether | 0.46 min | 89.5 |

| Pentachlorophenyl methyl sulfide | 0.94 min | 80.7 |

- Cyclohexyl Ether Implications : A larger cyclohexyl group would likely prolong GC retention times and reduce recovery rates due to increased molecular weight and volatility challenges.

Toxicity and Environmental Impact

- Acute Toxicity: Butyl pentachlorophenyl ether exhibits an oral LD₅₀ of 600 mg/kg in rats, with dermal toxicity noted at 2 g/kg in rabbits . The cyclohexyl variant’s toxicity profile may differ due to slower metabolic degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.